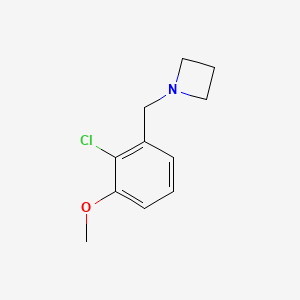
1-(2-Chloro-3-methoxybenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-methoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2-chloro-3-methoxybenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties, making them valuable in various chemical and medicinal applications .
Méthodes De Préparation
The synthesis of 1-(2-chloro-3-methoxybenzyl)azetidine can be achieved through several routes:
Cyclization: One common method involves the cyclization of appropriate precursors under specific conditions.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a halogenated azetidine derivative with 2-chloro-3-methoxybenzylamine.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Des Réactions Chimiques
1-(2-Chloro-3-methoxybenzyl)azetidine undergoes various chemical reactions, including:
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-Chloro-3-methoxybenzyl)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-chloro-3-methoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-3-methoxybenzyl)azetidine can be compared with other similar compounds, such as:
Beta-lactams: Beta-lactams are four-membered cyclic amides with significant medicinal importance, particularly in antibiotics.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with different reactivity and stability profiles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Activité Biologique
1-(2-Chloro-3-methoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by its azetidine ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in anticancer applications. The presence of chloro and methoxy substituents on the benzyl group may enhance its biological properties and solubility compared to other azetidine derivatives.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An azetidine ring, which is a four-membered cyclic amine.
- A chloro group at the para position and a methoxy group at the ortho position on the benzyl moiety, contributing to its unique reactivity and biological profile.
Biological Activities
Research indicates that azetidine derivatives, including this compound, exhibit a variety of biological activities:
-
Anticancer Activity :
- Studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .
- The compound's structural features may enhance its binding affinity to biological targets, making it a candidate for further anticancer drug development.
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects involves interaction with cellular pathways that regulate cell growth and apoptosis. Preliminary studies suggest that it may act through inhibition of specific kinases or other signaling molecules involved in tumor progression .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other azetidine derivatives is provided:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)azetidine | Chlorobenzyl group instead of methoxy | Antimicrobial properties |
| 1-(2-Methylbenzyl)azetidine | Methyl group instead of chloro | Neuroprotective effects |
| 1-(3-Nitrobenzyl)azetidine | Nitro substituent enhancing reactivity | Potential anticancer agent |
| This compound | Chloro and methoxy groups enhancing activity | Promising anticancer agent |
The presence of both chloro and methoxy groups in this compound distinguishes it from other azetidines, potentially enhancing its biological activity and solubility properties compared to derivatives lacking these substituents .
Case Studies
Several studies have evaluated the biological activity of azetidine derivatives:
- In Vitro Studies :
- In Vivo Studies :
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
1-[(2-chloro-3-methoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H14ClNO/c1-14-10-5-2-4-9(11(10)12)8-13-6-3-7-13/h2,4-5H,3,6-8H2,1H3 |
Clé InChI |
XZGNZURGFHWLDR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Cl)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















